molecular formula C22H23N3O5S2 B12120081 (2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide

(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide

Cat. No.: B12120081
M. Wt: 473.6 g/mol
InChI Key: DMTUDZDMRCWAPE-VZUCSPMQSA-N
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Description

(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide is a synthetic chemical reagent designed for research applications. This compound features a unique molecular structure combining a phenylpropenamide backbone with a thiazole sulfonamide group, suggesting potential as a key intermediate or candidate for investigating biological pathways. Its structural motifs are commonly found in molecules that interact with enzymatic targets, making it valuable for early-stage drug discovery and chemical biology research. Researchers can utilize this compound in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. It is provided as a solid and should be stored in a cool, dry environment. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should conduct all necessary experiments in accordance with their institutional safety guidelines.

Properties

Molecular Formula

C22H23N3O5S2

Molecular Weight

473.6 g/mol

IUPAC Name

(E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide

InChI

InChI=1S/C22H23N3O5S2/c1-3-13-30-19-10-4-16(15-20(19)29-2)5-11-21(26)24-17-6-8-18(9-7-17)32(27,28)25-22-23-12-14-31-22/h4-12,14-15H,3,13H2,1-2H3,(H,23,25)(H,24,26)/b11-5+

InChI Key

DMTUDZDMRCWAPE-VZUCSPMQSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Sulfamoylation: The thiazole ring is then subjected to sulfamoylation using a sulfonamide reagent to introduce the sulfamoyl group.

    Coupling with the Phenyl Ring: The sulfamoylated thiazole is coupled with a phenyl ring through a nucleophilic aromatic substitution reaction.

    Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through a condensation reaction between the substituted phenyl ring and an appropriate acrylamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety, converting it to a single bond and forming a saturated amide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Saturated amides.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide is studied for its reactivity and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound may be explored for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, researchers might investigate this compound for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in treating certain diseases or conditions.

Industry

Industrially, the compound could be used in the development of new materials with unique properties, such as polymers or coatings, due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of (2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole and sulfamoyl groups could play a key role in binding to these targets, while the prop-2-enamide moiety might influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Terminal Amide Modifications

Thiazol-2-ylsulfamoyl vs. Benzimidazole Derivatives :

  • The target compound’s thiazol-2-ylsulfamoyl group (SO₂NH-thiazole) differs from (E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide (), which features a benzimidazole-ethyl group. The sulfamoyl group increases acidity (pKa ~4–5) compared to benzimidazole’s basic imidazole ring (pKa ~5–6), altering solubility and target interactions.

Thiazol-2-ylsulfamoyl vs. Cyano-Thiazole Derivatives: Compounds like (2E)-2-cyano-3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)acrylamide () and (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide () replace the sulfamoyl group with a cyano (–CN) substituent.

Aromatic Ring Modifications

Methoxy/Propoxy vs. Dimethoxy/Chloro-Fluoro Substitutions :

  • The target compound’s 3-methoxy-4-propoxyphenyl group contrasts with analogs like (2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide (), which has halogenated aryl groups. Chloro-fluoro substitutions increase lipophilicity (ClogP ~4.5 vs. ~3.8 for methoxy/propoxy) and may improve blood-brain barrier penetration.

Sulfamoyl-Phenyl vs. Thiazolo-Triazole Systems: N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide () incorporates a fused thiazolo-triazole system.

Physicochemical Properties

Property Target Compound Analog () Analog ()
Molecular Formula C₂₀H₂₁N₃O₅S₂ (est.) C₁₅H₁₃N₃O₃S C₁₉H₁₉ClFNO
Molecular Weight (g/mol) ~455.5 (est.) 315.35 331.81
Key Substituents 3-Methoxy-4-propoxyphenyl, Thiazol-2-ylsulfamoyl 2,4-Dimethoxyphenyl, Cyano, Thiazol-2-yl 4-Isobutylphenyl, 3-Chloro-4-fluorophenyl
pKa (Predicted) ~4.5–5.5 (sulfamoyl NH) 4.56 (cyano) ~6.0–7.0 (amide NH)
ClogP ~3.8 (est.) 2.1 4.5

Notes:

  • The target compound’s higher molecular weight and sulfamoyl group may reduce membrane permeability compared to smaller analogs like .
  • Propoxy groups increase hydrophobicity relative to methoxy, but less than halogenated or isobutyl substituents ().

Amide Coupling Reactions

  • The target compound likely employs coupling agents such as T3P® or DIPEA (as seen in ) for amide bond formation between the propenamide acid and the sulfamoyl-aniline derivative.
  • In contrast, cyano-substituted analogs () may involve nucleophilic substitution or condensation reactions using reagents like LiH/DMF ().

Thiazole Ring Formation

  • Thiazole moieties in analogs (e.g., ) are synthesized via Hantzsch thiazole synthesis, using thioureas or α-halo ketones. The target compound’s thiazol-2-ylsulfamoyl group may require sulfonylation post-thiazole formation.

Biological Activity

The compound (2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Synthesis

The structure of the compound includes a prop-2-enamide backbone with substituents that enhance its biological activity. The thiazole moiety is known for its role in various pharmacological effects, while the methoxy and propoxy groups may influence solubility and receptor interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to (2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have shown promise as modulators of estrogen-related receptors (ERRs), which are implicated in breast cancer progression .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
SCT-4MCF-7100Caspase activation
SCT-5MDA-MB-23180Apoptosis induction
Target CompoundMCF-7 & MDA-MB-231TBDERR modulation

The mechanism through which (2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide exerts its effects may involve multiple pathways:

  • Caspase Activation : The compound may induce apoptosis via caspase pathways, particularly caspase 8 and caspase 3, which are critical in programmed cell death.
  • Inhibition of DNA Synthesis : Studies have demonstrated that certain derivatives can decrease DNA biosynthesis in cancer cells, leading to reduced cell viability .
  • Targeting ERRs : The compound acts as a modulator of ERRs, which are associated with estrogen signaling pathways in breast cancer cells .

Case Studies

A notable study focused on the synthesis and evaluation of thiazole derivatives showed that compounds with similar structural features to our target demonstrated weak to moderate anticancer activity against MCF-7 and MDA-MB-231 cell lines. The most active compounds reduced cell viability significantly at concentrations around 100 µM .

Another investigation into the structure-activity relationship highlighted that the position and type of substituents on the aromatic rings significantly influenced the cytotoxicity profiles of these compounds. The presence of methoxy groups was particularly beneficial for enhancing activity against breast cancer cell lines .

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